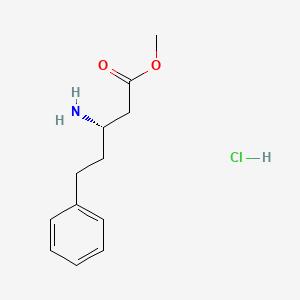

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

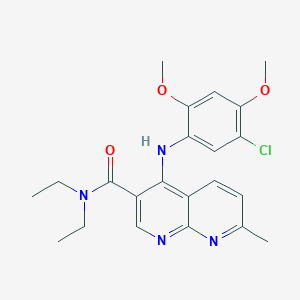

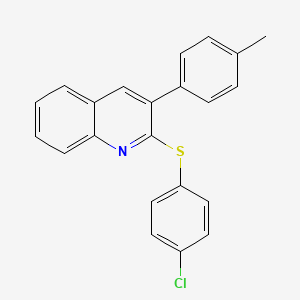

The compound “2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate” is a complex organic molecule. It contains a benzyl group, which is a common structural component in organic chemistry, often used in medicinal chemistry due to its lipophilic nature . The molecule also contains bromine and fluorine atoms, which are often used in medicinal chemistry to modulate the biological activity of drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of bromine and fluorine atoms could potentially influence the molecule’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The bromine and fluorine atoms could potentially be involved in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

A related compound, 2-(4-fluorobenzyl)-1H-benzimidazole, has demonstrated significant antimicrobial and antioxidant activities. This compound effectively inhibits both Gram-positive and Gram-negative bacteria, particularly M. smegmatis, and also exhibits notable DPPH scavenging activity, indicating its antioxidant potential (Menteşe, Ülker, & Kahveci, 2015).

Synthesis of Substituted Compounds

The synthesis of substituted compounds, such as 3-aminoindazoles from 2-bromobenzonitriles, has been explored. This involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence, providing an efficient alternative to typical S(N)Ar reactions (Lefebvre, Cailly, Fabis, & Rault, 2010).

Use in Glycopeptide Synthesis

Fluorobenzoyl groups, like 2-fluorobenzoate, are used as protective groups in carbohydrate and glycopeptide synthesis. These groups help in achieving high yields and stereoselectivity in glycosidic bond formation, and their ease of removal makes them advantageous for use in sensitive synthesis processes (Sjölin & Kihlberg, 2001).

Intramolecular Arylthiolations

2-Fluoroaryl thioureas, which are typically inert toward heteroarylation, can form intramolecular C–S linkages catalyzed by Cu(I) and Pd(II). This process results in regioselective intramolecular C–S bond formation, significant in the formation of 2-aminobenzothiazoles (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQNWBVABLJTSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)

![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)